5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine
Descripción general
Descripción
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine, also known as TH287, is a small molecule inhibitor that targets the DNA damage response pathway. It has been studied extensively in recent years due to its potential applications in cancer therapy.
Mecanismo De Acción
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine selectively inhibits the activity of Chk2 by binding to its ATP-binding site. Chk2 is a kinase that is activated in response to DNA damage and is involved in the repair of DNA double-strand breaks. Inhibition of Chk2 activity leads to the accumulation of DNA damage and subsequent cancer cell death.
Biochemical and Physiological Effects:
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been shown to selectively inhibit the activity of Chk2 in cancer cells, leading to the accumulation of DNA damage and subsequent cancer cell death. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been tested in preclinical models of cancer and has shown promising results in inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine is its selectivity for Chk2 inhibition, which reduces the potential for off-target effects. However, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has not yet been tested in clinical trials, so its potential side effects and efficacy in humans are still unknown.
Direcciones Futuras
There are several potential future directions for 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine research. One direction is to further investigate its efficacy in combination with other DNA-damaging agents, such as radiation and chemotherapy. Another direction is to investigate its potential use in combination with other targeted therapies, such as PARP inhibitors. Additionally, further preclinical studies are needed to determine its safety and efficacy in humans, and clinical trials are needed to evaluate its potential use in cancer therapy.
In conclusion, 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine is a small molecule inhibitor that targets the DNA damage response pathway and has potential applications in cancer therapy. Its selectivity for Chk2 inhibition and ability to sensitize cancer cells to DNA-damaging agents make it a promising candidate for further research. However, its limitations in solubility and lack of clinical data highlight the need for further preclinical and clinical studies.
Aplicaciones Científicas De Investigación
5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has been studied extensively for its potential applications in cancer therapy. It has been shown to selectively inhibit the activity of the DNA damage response kinase, Chk2, which is involved in the repair of DNA damage. This inhibition leads to the accumulation of DNA damage and subsequent cancer cell death. 5-methyl-2-[4-(4-thiomorpholinyl)-1-piperidinyl]-4-pyrimidinamine has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
5-methyl-2-(4-thiomorpholin-4-ylpiperidin-1-yl)pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5S/c1-11-10-16-14(17-13(11)15)19-4-2-12(3-5-19)18-6-8-20-9-7-18/h10,12H,2-9H2,1H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAMWGRJUFLGDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)N2CCC(CC2)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.